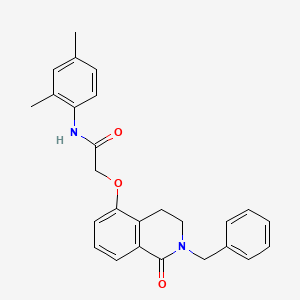

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethylphenyl)acetamide

Description

This compound belongs to a class of tetrahydroisoquinoline-derived acetamides, characterized by a benzyl-substituted isoquinoline core linked via an ether-oxygen to an acetamide group.

Properties

IUPAC Name |

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-18-11-12-23(19(2)15-18)27-25(29)17-31-24-10-6-9-22-21(24)13-14-28(26(22)30)16-20-7-4-3-5-8-20/h3-12,15H,13-14,16-17H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKRXXDSTHDBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethylphenyl)acetamide is a derivative of tetrahydroisoquinoline, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structural features:

- Tetrahydroisoquinoline moiety : Imparts neuroprotective and anticancer properties.

- Benzyl group : Enhances lipophilicity and biological activity.

- Acetamide linkage : May contribute to its pharmacological profile.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance:

- A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

2. Antimicrobial Activity

Research indicates that isoquinoline derivatives possess antimicrobial properties:

- In vitro studies showed that compounds similar to 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethylphenyl)acetamide exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

3. Neuroprotective Effects

The neuroprotective effects of tetrahydroisoquinoline derivatives have been documented:

- Experimental models indicated that these compounds could mitigate neurotoxicity induced by oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Interaction : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For example, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis (programmed cell death) and cell cycle arrest.

Antimicrobial Activity

Compounds with similar structural frameworks have been evaluated for antimicrobial properties. The presence of the benzyl and tetrahydroisoquinoline moieties is believed to enhance the interaction with microbial targets, leading to effective inhibition of bacterial growth.

Synthesis and Characterization

The synthesis of 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions including acylation and alkylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Evaluation

A notable case study involved a series of tetrahydroisoquinoline derivatives where 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,4-dimethylphenyl)acetamide was tested against human tumor cell lines. The results demonstrated a concentration-dependent inhibition of cell growth with IC50 values indicating promising anticancer activity.

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against various strains of bacteria and fungi. The results showed that certain modifications to the tetrahydroisoquinoline structure significantly enhanced antimicrobial potency.

Potential Therapeutic Applications

| Therapeutic Area | Application |

|---|---|

| Anticancer | Inhibition of tumor growth in vitro |

| Antimicrobial | Effective against resistant bacterial strains |

| Neuroprotective | Potential use in neurodegenerative diseases due to structural similarity with known neuroprotective agents |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1), differing in substituent positions on the benzyl and phenyl groups. These modifications impact physicochemical properties and hypothesized biological activity.

Structural Variations and Implications

- Fluorine Substitution: : N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide introduces a fluorine atom at the ortho position of the benzyl group. Fluorine typically enhances lipophilicity and metabolic stability due to its electronegativity and small atomic radius . : N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide places fluorine at the para position.

- Methyl Group Positioning on the Phenyl Ring: The target compound’s 2,4-dimethylphenyl group may create a balanced steric profile compared to the 2,3-dimethyl () and 2,5-dimethyl () analogs. The 2,4-substitution could optimize π-π stacking or hydrophobic interactions in a target protein’s active site.

Hypothesized Pharmacokinetic and Pharmacodynamic Differences

While experimental data (e.g., IC₅₀, logP) are unavailable in the provided evidence, general trends can be inferred:

- Lipophilicity: Fluorinated analogs () likely exhibit higher logP values than the non-fluorinated target compound, affecting membrane permeability.

- Metabolic Stability : Fluorine substitution may slow oxidative metabolism, extending half-life .

- Target Binding : The 2,4-dimethylphenyl group’s symmetry might enhance entropic gains upon binding compared to asymmetric 2,3- or 2,5-substituents.

Table 1: Structural Comparison of Tetrahydroisoquinoline Acetamide Analogs

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can minimize experimental runs while maximizing yield .

- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error approaches .

- Purification via silica gel chromatography or recrystallization from ethyl acetate to achieve >95% purity .

How can advanced spectroscopic and computational methods resolve structural ambiguities in this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the benzyl, tetrahydroisoquinoline, and acetamide moieties. For example, the ¹H NMR signal at δ 7.69 ppm (br s) confirms NH groups in the acetamide linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 347) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ether) confirm functional groups .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities in stereochemistry or substituent positioning .

What methodologies address contradictory reports on this compound’s biological activity?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from differences in assay conditions or structural analogs. Resolve these by:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2,4-dimethylphenyl with chlorophenyl) and compare activity profiles (see Table 1) .

- In Silico Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target proteins (e.g., kinase enzymes). Cross-validate with experimental IC₅₀ values .

- Standardized Assays : Replicate studies under controlled conditions (pH, cell lines, incubation time) to isolate variables. For example, use Staphylococcus aureus ATCC 25923 for antimicrobial testing .

Table 1 : Bioactivity Comparison of Structural Analogs

| Compound Modification | Biological Activity | Key Structural Feature |

|---|---|---|

| Chlorophenyl substitution | Antimicrobial | Enhanced lipophilicity |

| Nitro group addition | Antitumor | Electron-withdrawing effect |

| Bromine substitution | Anti-inflammatory | Halogen bonding with targets |

How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

- Kinetic Studies : Monitor intermediate formation via time-resolved HPLC or in-situ IR. For example, track the disappearance of the hydroxyl group during etherification .

- Isotopic Labeling : Use ¹⁸O-labeled water or deuterated reagents to trace oxygen or proton transfer pathways .

- Computational Mechanistic Modeling : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate transition states and identify rate-limiting steps (e.g., amide bond formation) .

What strategies mitigate low yields or impurities during large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect impurities early .

- Membrane Separation : Use nanofiltration or reverse osmosis to remove unreacted starting materials or byproducts .

- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice stability and purity .

How can researchers design experiments to evaluate this compound’s pharmacokinetic (PK) properties?

Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life .

- Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption .

- In Silico Predictions : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .

- In Vivo Studies : Administer the compound to Wistar rats and collect plasma samples for LC-MS/MS analysis of AUC and clearance .

What advanced statistical methods are suitable for analyzing dose-response data?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Principal Component Analysis (PCA) : Identify outliers or confounding variables in high-throughput screening datasets .

- Bayesian Hierarchical Modeling : Quantify uncertainty in IC₅₀ values across replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.